molecular formula C19H22N4O3S2 B11454207 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11454207
M. Wt: 418.5 g/mol
InChI Key: GVDMVIACXGJOAF-UHFFFAOYSA-N
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Description

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazolinone moiety, and a diethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the construction of the quinazolinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety could produce tetrahydroquinazoline derivatives .

Scientific Research Applications

2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The diethylcarbamodithioate group may enhance the compound’s binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate apart is its unique combination of a furan ring, quinazolinone moiety, and diethylcarbamodithioate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C19H22N4O3S2/c1-3-23(4-2)19(27)28-11-17(25)22-18-20-10-13-14(21-18)8-12(9-15(13)24)16-6-5-7-26-16/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,21,22,25)

InChI Key

GVDMVIACXGJOAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3

Origin of Product

United States

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